4,6-Methano-2h-pyrano[3,2-b]pyridine
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Overview
Description
4,6-Methano-2h-pyrano[3,2-b]pyridine is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Methano-2h-pyrano[3,2-b]pyridine typically involves multicomponent reactions. One efficient method includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be accelerated using microwave heating or solar thermal energy, yielding the desired product in high yields within a short time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. These methods aim to minimize toxic by-products and utilize environmentally benign procedures, such as microwave-assisted synthesis and the use of renewable energy sources .
Chemical Reactions Analysis
Types of Reactions
4,6-Methano-2h-pyrano[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
4,6-Methano-2h-pyrano[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,6-Methano-2h-pyrano[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]pyridine: Similar in structure but lacks the methano bridge.
Pyrano[4,3-b]thieno[3,2-e]pyridine: Contains a sulfur atom in the ring system, offering different reactivity and properties.
Uniqueness
4,6-Methano-2h-pyrano[3,2-b]pyridine is unique due to its fused ring system with a methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
227311-91-3 |
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Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-oxa-10-azatricyclo[6.2.1.04,9]undeca-1(10),2,4(9),7-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-8-9-6(3-4-11-8)5-7(1)10-9/h1-3H,4-5H2 |
InChI Key |
NLEVYPOCNXKZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2CC3=NC2=C(O1)C=C3 |
Origin of Product |
United States |
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